molecular formula C21H24N2O3 B14957146 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B14957146
M. Wt: 352.4 g/mol
InChI Key: UHQOHEMXUHKIAO-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative featuring a 5-methoxyindole moiety linked via an ethyl chain to a propanamide group substituted with a 4-methoxyphenyl ring. This structure combines the indole scaffold, commonly associated with serotonin analogs and bioactive molecules, with a methoxy-substituted aryl group, which may enhance binding affinity to specific biological targets.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H24N2O3/c1-25-17-6-3-15(4-7-17)5-10-21(24)22-12-11-16-14-23-20-9-8-18(26-2)13-19(16)20/h3-4,6-9,13-14,23H,5,10-12H2,1-2H3,(H,22,24)

InChI Key

UHQOHEMXUHKIAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide can be achieved through several steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the body, influencing various physiological processes such as sleep regulation and antioxidant activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in substituents, synthesis, and biological activities:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Core Structure Differences Biological Activity/Notes Source
Target Compound :
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide
5-Methoxyindole + 4-methoxyphenyl-propanamide Potential anti-inflammatory/anticancer activity (inferred from analogs) N/A
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Biphenyl-4-yl with fluoro substituent instead of 4-methoxyphenyl Synthesized via naproxen-tryptamine coupling; structural analog for NSAID derivatives
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalen-2-yl instead of 4-methoxyphenyl Registered CAS numbers (1017153-76-2, 1212098-73-1); potential anti-inflammatory activity
3-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-2-yl)-N-(methylsulfonyl)propanamide 4-Chlorobenzoyl and methylsulfonyl substituents Derived from indomethacin analogs; possible COX inhibition
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Acrylamide backbone + dihydroxyphenyl group Isolated from Lycium barbarum; significant anti-inflammatory activity (IC50 17.00 μM)
7-[[2-(5-Methoxy-1H-indol-3-yl)ethyl]-methylamino]-N-(4-methoxyphenyl)-octanamide Extended octanamide chain + methylamino linker Structural hybrid with longer alkyl chain; uncharacterized activity

Key Structural Differences

Aryl Substituents: The target compound’s 4-methoxyphenyl group contrasts with biphenyl () and naphthalenyl () substituents in analogs. The methoxy group may improve solubility compared to lipophilic biphenyl or naphthalene moieties.

Backbone Modifications :

  • Acrylamide derivatives () introduce rigidity, which may influence conformational stability compared to flexible propanamide chains .
  • Extended alkyl chains (e.g., octanamide in ) increase hydrophobicity, impacting membrane permeability .

Biological Activity Trends :

  • Indole derivatives with methoxyaryl groups (e.g., ) show enhanced anti-inflammatory activity, possibly due to radical-scavenging properties of methoxy substituents .
  • Bulky substituents (e.g., naphthalene in ) may reduce bioavailability but improve target specificity .

Physicochemical Properties

  • The 4-methoxyphenyl group in the target compound likely confers moderate lipophilicity (predicted logP ~3.5), balancing membrane permeability and aqueous solubility.
  • Compared to fluorinated biphenyl analogs (), the target may exhibit reduced metabolic stability due to the methoxy group’s susceptibility to demethylation .

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